molecular formula C13H12N2O4 B11049211 [2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid

[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid

Cat. No.: B11049211
M. Wt: 260.24 g/mol
InChI Key: FBQCILZTHJEHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyrimidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with urea in the presence of a base to form the corresponding dihydropyrimidinone intermediate. This intermediate is then subjected to further reactions, such as acylation, to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2-(3-HYDROXYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID.

    Reduction: Formation of 2-[2-(3-METHOXYPHENYL)-6-HYDROXY-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The dihydropyrimidinone ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID
  • 2-[2-(3-HYDROXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID
  • 2-[2-(3-METHOXYPHENYL)-6-HYDROXY-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID

Uniqueness

The unique combination of the methoxyphenyl group and the dihydropyrimidinone ring in 2-[2-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL]ACETIC ACID distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C13H12N2O4/c1-19-10-4-2-3-8(5-10)12-14-7-9(6-11(16)17)13(18)15-12/h2-5,7H,6H2,1H3,(H,16,17)(H,14,15,18)

InChI Key

FBQCILZTHJEHFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C(=O)N2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.